molecular formula C32H38Cl2N10O4 B056371 Tallimustine CAS No. 115308-98-0

Tallimustine

Cat. No.: B056371
CAS No.: 115308-98-0
M. Wt: 697.6 g/mol
InChI Key: ARKYUICTMUZVEW-UHFFFAOYSA-N
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Description

Tallimustine, a benzoyl mustard derivative of distamycin A, is an alkylating agent that binds to the minor groove of DNA. It's association with severe myelotoxicity lead to the end of its development in favour of α-halogenoacrylamide derivatives such as [brostallicin], which have a favourable cytotoxicity/myelotoxicity ratio. Newer generations of DNA minor groove binding agents can more specifically recognize base pair sequences.
This compound is a benzoyl mustard derivative of the antiviral agent distamycin A with potential antineoplastic activity. This compound selectively binds to A-T rich regions in the minor groove of DNA and alkylates at the N3 position of adenine in a highly sequence-specific manner. This prevents DNA replication, inhibits cellular proliferation and triggers apoptosis. Moreover, unlike other clinical nitrogen mustards, this compound does not carry out guanine-N7 alkylation in the major groove of DNA, which may lead to a high selectivity of action.

Scientific Research Applications

DNA Interaction and Alkylation

  • Tallimustine is known for its unique mode of action as a DNA minor groove binder, producing highly sequence-specific alkylations. It binds to the minor groove of DNA, alkylating the N3 position of adenine, which can interfere with gene transcription. This mechanism suggests its potential in targeting specific DNA sequences in cancer therapy (Rossi et al., 1996).

Antitumor Activity

  • This compound has shown significant antitumor effects in various animal models, particularly in cancers like colorectal cancer and small cell lung cancer, despite limited effectiveness in some clinical trials (Punt et al., 1996), (Viallet et al., 1996).

Effects on Cell Cycle and DNA Repair

  • The drug has been shown to cause specific perturbations in the cell cycle, particularly in inducing delays or blocks in certain phases, highlighting its potential as a chemotherapeutic agent (Erba et al., 1995). Moreover, this compound does not induce DNA repair, which supports its role as an effective DNA-damaging agent in cancer treatment (Rossi et al., 1996).

Application in Leukemia Models

  • In a severe combined immunodeficient mouse model of adult myelogenous leukemia, this compound induced remissions, indicating its effectiveness as an antileukemic agent (Beran et al., 1997).

Gene Expression and Differentiation Effects

  • This compound can affect gene expression profiles and induce erythroid differentiation in human leukemic K562 cells. This points towards its potential use in therapies aimed at modulating gene expression and inducing cell differentiation (Bianchi et al., 2001).

Synthesis and Structure-Activity Relationship

  • Research into the synthesis and structure-activity relationship of this compound derivatives has been conducted to enhance its antitumor activity and to better understand its interaction with DNA (Baraldi et al., 1996).

Inhibition of Transcriptional Activity

  • This compound and its derivative distamycin A have been shown to inhibit TBP binding and basal in vitro transcription, highlighting their potential role in disrupting transcriptional processes in cancer cells (Bellorini et al., 1995).

Myelotoxicity and Hematological Effects

  • Studies on this compound have also focused on its myelotoxicity, evaluating its effects on human bone marrow and cord blood cells, which is crucial for understanding its safety profile in clinical applications (Ghielmini et al., 1997).

Properties

Tallimustine binds to the minor groove of DNA while avoiding targets like glutathione. Currently, the mechanism of DNA minor groove binding agents is poorly understood. Though, they may act by directly inhibiting the interaction of protein and DNA.

CAS No.

115308-98-0

Molecular Formula

C32H38Cl2N10O4

Molecular Weight

697.6 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47)

InChI Key

ARKYUICTMUZVEW-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

115308-98-0

Synonyms

FCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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